

Application Notes: **Cy3-PEG7-endo-BCN** for In Vivo Imaging

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Compound of Interest

Compound Name: *Cy3-PEG7-endo-BCN*

Cat. No.: *B15139131*

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Introduction

Cy3-PEG7-endo-BCN is a fluorescent probe designed for in vivo imaging applications utilizing bioorthogonal chemistry. This molecule combines the bright and photostable cyanine 3 (Cy3) fluorophore with a bicyclononyne (BCN) moiety through a seven-unit polyethylene glycol (PEG) linker. The endo isomer of BCN is a strained alkyne that rapidly and specifically reacts with azide-functionalized molecules in a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. This "click chemistry" reaction is bioorthogonal, meaning it occurs efficiently within living systems without interfering with native biochemical processes. The PEG7 linker enhances the solubility, stability, and pharmacokinetic properties of the probe, making it well-suited for systemic administration and targeted imaging in vivo.

Principle of a Pre-Targeting Approach

A common and powerful application of **Cy3-PEG7-endo-BCN** is in a two-step pre-targeting imaging strategy. This approach decouples the targeting event from the imaging event, which can significantly improve the signal-to-background ratio.

- **Targeting:** A biomolecule of interest (e.g., an antibody, antibody fragment, or small molecule) is first modified with an azide group. This azide-modified targeting molecule is administered to the subject and allowed to accumulate at the target site (e.g., a tumor) while the unbound excess clears from circulation.

- **Imaging:** Subsequently, the **Cy3-PEG7-endo-BCN** probe is administered. It circulates throughout the body and undergoes a rapid and specific SPAAC reaction with the azide groups that are concentrated at the target site. The resulting stable triazole linkage covalently attaches the Cy3 fluorophore to the target. Unreacted **Cy3-PEG7-endo-BCN** is then cleared from the body. This leads to a high concentration of the fluorescent signal at the target site and low background fluorescence, enabling sensitive in vivo imaging.

Advantages of Cy3-PEG7-endo-BCN for In Vivo Imaging

- **High Signal-to-Background Ratio:** The pre-targeting strategy allows for the clearance of non-bound targeting molecules before the administration of the imaging agent, minimizing off-target signal.
- **Biocompatibility:** The SPAAC reaction is copper-free, avoiding the toxicity associated with copper-catalyzed click chemistry, making it ideal for in vivo applications.[\[1\]](#)[\[2\]](#)
- **Improved Pharmacokinetics:** The hydrophilic PEG7 linker improves the solubility and circulation time of the probe, enhancing its ability to reach the target site.[\[3\]](#)[\[4\]](#)[\[5\]](#)
- **Bright and Photostable Signal:** The Cy3 fluorophore offers a strong fluorescence signal with good photostability, suitable for various in vivo imaging modalities.[\[6\]](#)
- **Versatility:** This probe can be used to image any target for which an azide-modified targeting vector can be developed.

Quantitative Data

The following table summarizes the key quantitative properties of the components of **Cy3-PEG7-endo-BCN**.

Property	Value	Reference
Cy3 Fluorophore		
Excitation Maximum	~555 nm	[7]
Emission Maximum	~570 nm	[7]
Molar Extinction Coefficient	150,000 M ⁻¹ cm ⁻¹	[7][8]
Fluorescence Quantum Yield	~0.15 - 0.31	[7][8]
endo-BCN Moiety		
Second-Order Reaction Rate Constant (with benzyl azide in DMSO)	0.15 M ⁻¹ s ⁻¹	[9]

Experimental Protocols

Protocol 1: Metabolic Labeling of Tumor Cells with Azide Sugars for In Vivo Imaging

This protocol describes the metabolic labeling of tumor cells with azide groups in a mouse model, followed by in vivo imaging with **Cy3-PEG7-endo-BCN**.

Materials:

- Azide-modified sugar (e.g., N-azidoacetylmannosamine-tetraacylated, Ac4ManNAz)
- **Cy3-PEG7-endo-BCN**
- Tumor-bearing mice (e.g., subcutaneous xenograft model)
- Sterile PBS
- In vivo fluorescence imaging system

Procedure:

- Metabolic Labeling:

- Prepare a sterile solution of Ac4ManNAz in a suitable vehicle (e.g., PBS with a small amount of DMSO).
- Administer the Ac4ManNAz solution to the tumor-bearing mice. A typical dosing regimen is 10-50 mg/kg/day for 3 consecutive days via intravenous or intraperitoneal injection.^[10]
- Allow 24-48 hours after the last injection for the azide sugar to be metabolized and expressed on the surface of the tumor cells.^[11]
- Probe Administration:
 - Prepare a sterile solution of **Cy3-PEG7-endo-BCN** in PBS. The optimal concentration should be determined empirically, but a starting point of 5-20 μ M in a 100-200 μ L injection volume can be used.^[10]
 - Inject the **Cy3-PEG7-endo-BCN** solution intravenously (e.g., via tail vein) into the mice.
- In Vivo Imaging:
 - At various time points post-injection (e.g., 1, 4, 8, 12, and 24 hours), anesthetize the mice and perform whole-body fluorescence imaging using an in vivo imaging system equipped with appropriate excitation and emission filters for Cy3 (Excitation: ~550 nm, Emission: ~570 nm).
 - Monitor the biodistribution of the probe and the accumulation of the fluorescent signal at the tumor site.
 - After the final imaging time point, mice can be euthanized, and organs can be harvested for ex vivo imaging to confirm the in vivo findings.

Protocol 2: Pre-Targeted In Vivo Imaging Using an Azide-Modified Antibody

This protocol outlines the use of an azide-modified antibody to target a specific antigen in vivo, followed by imaging with **Cy3-PEG7-endo-BCN**.

Part A: Preparation of Azide-Modified Antibody

Materials:

- Antibody of interest
- Azide-NHS ester
- DMSO
- PBS, pH 7.4
- Spin desalting column

Procedure:

- Antibody Preparation:
 - If necessary, purify the antibody and exchange the buffer to an amine-free buffer like PBS at a concentration of 1-10 mg/mL.
- Azide Labeling:
 - Dissolve the Azide-NHS ester in DMSO to a stock concentration of 10 mM.
 - Add a 20-30 fold molar excess of the Azide-NHS ester to the antibody solution. The final DMSO concentration should be below 20%.
 - Incubate the reaction for 60 minutes at room temperature.
- Purification:
 - Remove the unreacted Azide-NHS ester using a spin desalting column equilibrated with PBS.
 - Determine the concentration and degree of labeling of the azide-modified antibody.

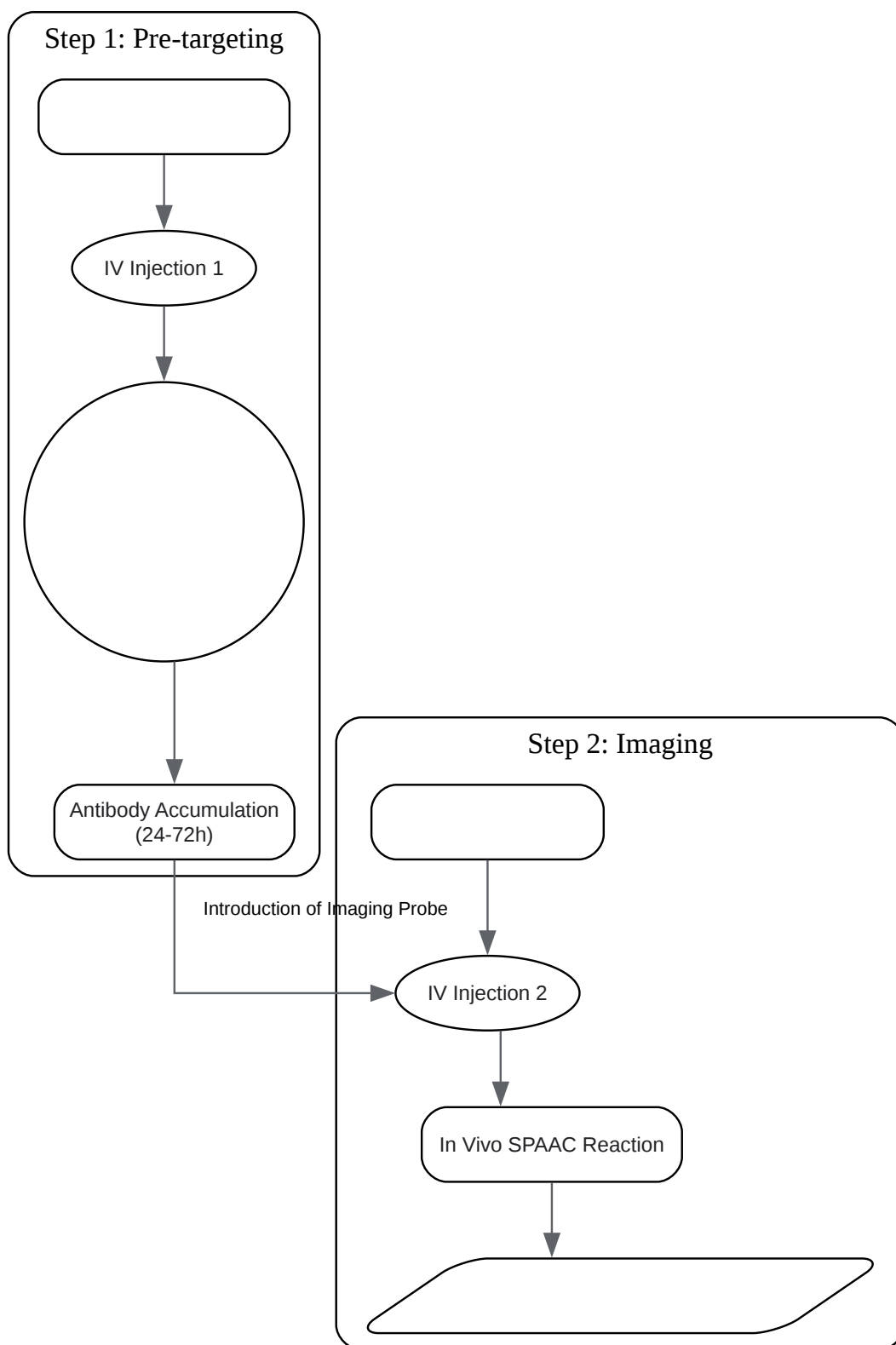
Part B: In Vivo Pre-Targeting and Imaging**Materials:**

- Azide-modified antibody
- **Cy3-PEG7-endo-BCN**
- Tumor-bearing mice
- Sterile PBS
- In vivo fluorescence imaging system

Procedure:

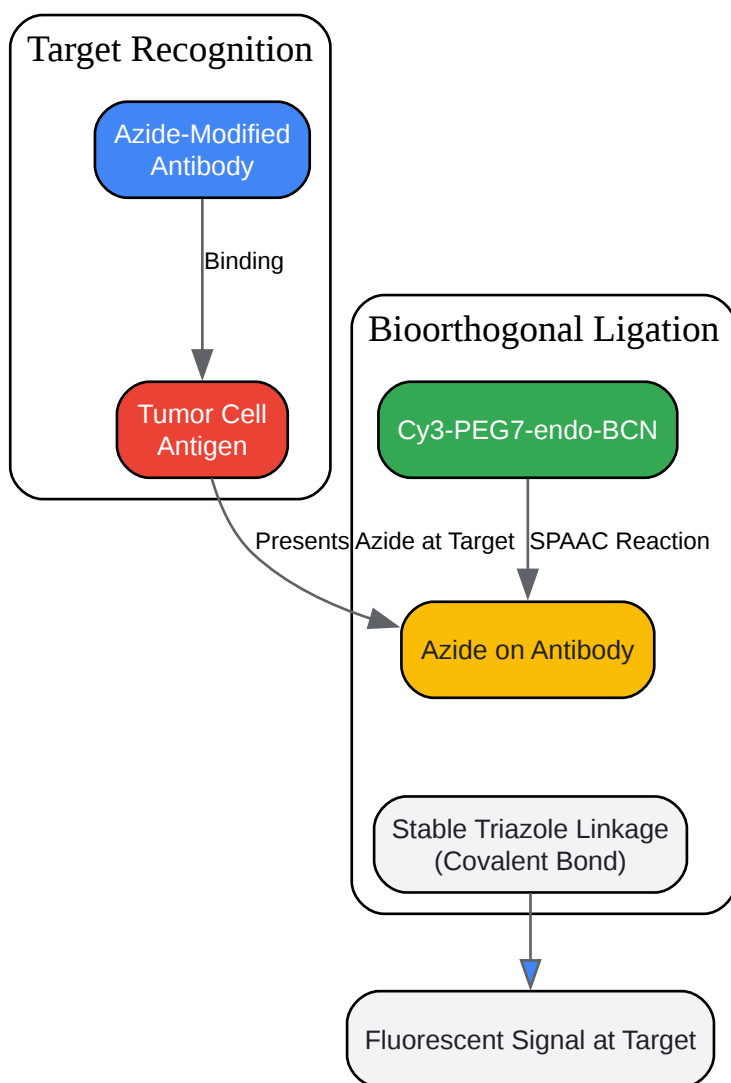
- Antibody Administration (Pre-targeting):
 - Administer the azide-modified antibody to the tumor-bearing mice via intravenous injection. The optimal dose will depend on the antibody and target but is typically in the range of 1-10 mg/kg.
 - Allow the antibody to circulate and accumulate at the target site. The optimal time for this will vary depending on the antibody's pharmacokinetics but is often between 24 and 72 hours.
- Probe Administration:
 - Prepare and inject the **Cy3-PEG7-endo-BCN** solution as described in Protocol 1.
- In Vivo Imaging:
 - Perform in vivo fluorescence imaging at various time points post-probe injection as described in Protocol 1 to visualize the targeted accumulation of the fluorescent signal.

Visualizations



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Caption: Workflow for pre-targeted in vivo imaging.



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